molecular formula C6H7NOS B155443 2,4-Dimethylthiazole-5-carbaldehyde CAS No. 95453-54-6

2,4-Dimethylthiazole-5-carbaldehyde

Cat. No. B155443
CAS RN: 95453-54-6
M. Wt: 141.19 g/mol
InChI Key: XAHWXDLKIYXDCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been reported in the literature. For instance, a method for synthesizing 2-quinoxalinyl carbaldehyde dimethyl acetals involves a K(2)S(2)O(8)-mediated cross-coupling of quinoxalines with methanol, which can then be converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Similarly, the synthesis of 1,2,3-thiadiazole-5-carbaldehydes is achieved by monobromination of 5-methyl derivatives, followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . These methods highlight the potential pathways that could be adapted for synthesizing 2,4-Dimethylthiazole-5-carbaldehyde by considering the structural similarities.

Molecular Structure Analysis

The molecular structure of carbaldehydes derived from heterocycles like oxadiazoles and thiadiazoles suggests that these compounds can exhibit unique behaviors such as stabilization in the hydrated form, as seen in the case of aryl-1,2,4-oxadiazolecarbaldehydes . This could imply that 2,4-Dimethylthiazole-5-carbaldehyde may also have specific structural characteristics affecting its stability and reactivity.

Chemical Reactions Analysis

The chemical reactions involving carbaldehydes are diverse. For example, the 2-amino-1H-imidazol-4-carbaldehyde derivatives are used as building blocks for synthesizing various 2-aminoimidazole alkaloids . This demonstrates the reactivity of such compounds in forming more complex structures, which could be relevant when considering the reactivity of 2,4-Dimethylthiazole-5-carbaldehyde in synthetic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dimethylthiazole-5-carbaldehyde are not directly discussed, the properties of similar compounds can be inferred. The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, involves several steps with an overall yield of 40%, indicating that such syntheses can be challenging and may require optimization for better yields . The physical properties such as solubility, melting point, and boiling point would depend on the functional groups present in the molecule and their interactions.

Scientific Research Applications

1. Synthesis of pH-Sensitive Spin Probes

  • Research Context: Synthesis of stable nitroxides using 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides for creating pH-sensitive spin probes.
  • Application: Utilized in magnetic resonance imaging (MRI) and other diagnostic tools.
  • Reference: (Kirilyuk et al., 2003)

2. Novel Synthesis Methods

  • Research Context: Development of novel synthesis methods for key intermediates in drug production, using related compounds.
  • Application: Integral in the creation of medications such as Losartan.
  • Reference: (Sun et al., 2009)

3. Development of Non-Linear Optical Materials

  • Research Context: Synthesis of novel benzothiazole derivatives with reverse polarity for non-linear optic applications.
  • Application: These materials have potential uses in photonics and optoelectronics.
  • Reference: (Hrobárik et al., 2004)

4. Creation of Imidazo[4,5-b]pyridine Derivatives

  • Research Context: Synthesis of these derivatives from aminoimidazolecarbaldehydes, offering a pathway to novel compounds.
  • Application: Has potential applications in pharmaceutical research and development.
  • Reference: (Perandones & Soto, 1997)

5. Investigation of Structural Features

  • Research Context: Studying the structural features of N,N-Disubstituted 2-aminothiazoles.
  • Application: Insightful for designing more effective and stable compounds in chemistry.
  • Reference: (Gillon et al., 1983)

6. Facile One-Pot Synthesis of Purines

  • Research Context: Developing an efficient method for synthesizing purines, using compounds like 4-amino-1,2-dimethylimidazole-5-carbaldehyde.
  • Application: Important in the field of biochemistry and pharmaceuticals.
  • Reference: (Perandones & Soto, 1997)

7. Preparation of Novel Push-Pull Benzothiazole Derivatives

  • Research Context: Synthesis of benzothiazole derivatives with novel properties, useful in various chemical applications.
  • Application: Potential use in electronic materials and dyes.
  • Reference: (Hrobárik et al., 2004)

8. Synthesis of Imidazo[4,5-b]pyridines

  • Research Context: This research presents a method to synthesize imidazo[4,5-b]pyridine derivatives from aminoimidazolecarbaldehydes.
  • Application: These derivatives have implications in pharmaceutical research.
  • Reference: (Perandones & Soto, 1997)

properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHWXDLKIYXDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379922
Record name 2,4-dimethylthiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylthiazole-5-carbaldehyde

CAS RN

95453-54-6
Record name 2,4-dimethylthiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In THF (20 ml) was dissolved (2,4-dimethyl-1,3-thiazol-5-yl)methanol (1.0 g). To the solution was added active manganese dioxide (6.0 g), and the mixture was stirred at room temperature for 3 hours. To the mixture was added active manganese dioxide (3.0 g), and the mixture was stirred at room temperature for 1 hour. The mixture was filtered with Celite and washed with methanol. The solvent was removed under reduced pressure, and the resulting residue was purified with silica gel column chromatography (hexane/ethyl acetate/methanol=10/10/1) to give 2,4-dimethyl-1,3-thiazole-5-carbaldehyde (0.32 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 3-neck 100 mL round-bottom flask was charged with anhydrous CH2Cl2 (20 mL) and oxalyl chloride (1.0 mL, 11.25 mmol) under N2 atmosphere. The mixture was cooled to −78° C. Anhydrous DMS O (1.1 mL, 15 mmol) was slowly added. The reaction was allowed to stir for 30 min. 2,4-dimethylthiazole-5-methanol (1.181 g, 7.5 mmol) in CH2Cl2 (5 mL) was slowly added. The reaction was allowed to stir for about 3 h, until TLC (1:1 EtOAc/Hexane) showed no starting material. The reaction was quenched with triethylamine (4.3 mL, 30 mmol) and stirred for 10 min. before warming to room temperature. The reaction was poured into Et2O (100 mL) and then extracted with water (2×25 mL). The organic phase was washed with NaHCO3(aq) (25 mL) and brine (25 mL). Dry over MgSO4 and concentrated under vacuum. The product was stored in the freezer. Yield: 1.04 g (89%) orange crystalline solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.181 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ding, J Chai, PA Centrella, C Gondo… - ACS Combinatorial …, 2018 - ACS Publications
Encoded library technology (ELT) is an effective approach to the discovery of novel small-molecule ligands for biological targets. A key factor for the success of the technology is the …
Number of citations: 37 pubs.acs.org
FN Khan, P Manivel, K Prabakaran… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecule, C21H15ClN4S, the triazoloisoquinoline ring system is approximately planar, with an rms deviation of 0.054 (2) Å and a maximum deviation of 0.098 (2) Å from the …
Number of citations: 1 scripts.iucr.org
FRN Khan, P Kamalakannan, VR Hathwar, M Akkurt - academia.edu
In the title molecule, C21H15ClN4S, the triazoloisoquinoline ring system is approximately planar, with an rms deviation of 0.054 (2) Aand a maximum deviation of 0.098 (2) Afrom the …
Number of citations: 0 www.academia.edu

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